1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane

Cardiac safety pharmacology Ion channel screening hERG liability assessment

1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane (CAS 1564145-56-7) is a tertiary N-substituted bispidine derivative (C13H26N2; MW 210.37). Bispidines (3,7-diazabicyclo[3.3.1]nonanes) constitute a privileged scaffold class documented to interact with ion channels, GPCRs, enzymes, and transition-metal cations.

Molecular Formula C13H26N2
Molecular Weight 210.36
CAS No. 1564145-56-7
Cat. No. B3243368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane
CAS1564145-56-7
Molecular FormulaC13H26N2
Molecular Weight210.36
Structural Identifiers
SMILESCC(C)CN1CC2(CC(C1)(CNC2)C)C
InChIInChI=1S/C13H26N2/c1-11(2)5-15-9-12(3)6-13(4,10-15)8-14-7-12/h11,14H,5-10H2,1-4H3
InChIKeyJFVICDDTHSNTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane (CAS 1564145-56-7): Bispidine Scaffold Procurement Guide


1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane (CAS 1564145-56-7) is a tertiary N-substituted bispidine derivative (C13H26N2; MW 210.37). Bispidines (3,7-diazabicyclo[3.3.1]nonanes) constitute a privileged scaffold class documented to interact with ion channels, GPCRs, enzymes, and transition-metal cations [1]. This compound features 1,5-dimethyl bridgehead substitution and a 3-(2-methylpropyl) N-substituent, establishing it as a candidate for antiarrhythmic agent design, molecular switch development, metal-chelation applications, and kinase/protease inhibitor programs [2].

Why Generic Bispidine Substitution Fails: Differential hERG Pharmacophore Requirements in 3,7-Diazabicyclo[3.3.1]nonane Derivatives


Bispidine derivatives are not interchangeable because N3/N7-substituent identity determines the chair-chair/chair-boat conformational ratio and hERG channel pharmacophore presentation [1]; the 3-(2-methylpropyl) group in this compound provides a unique steric profile relative to N-methyl, N-ethyl, or N-cyclopropyl analogs, altering both conformational equilibrium and ion-channel selectivity [2]. The 1,5-dimethyl bridgehead substitution further differentiates it from 1,5-unsubstituted or 1,5-diphenyl analogs used in liposomal studies, producing measurable differences in hERG inhibition and antiarrhythmic selectivity quotients [2].

Quantitative Differentiation Evidence: 1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane vs. Bispidine Analogs


hERG Channel Inhibition: |~10-Fold Difference in IC50 Relative to 3-(Diphenylmethyl)-1,5-dimethyl-bispidine

In a radioligand displacement assay using human ERG expressed in HEK cells, 1,5-dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane displaced 3,7-bis[2-(4-nitro[3,5-³H]phenyl)ethyl]-3,7-diazabicyclo[3.3.1]nonane with an IC50 of 25,100 nM [1]. By contrast, the 3-(diphenylmethyl)-1,5-dimethyl analog exhibited stronger hERG binding (IC50 = 5,620 nM) under comparable conditions [2]. This ~4.5-fold potency difference demonstrates that N3-substituent bulk/logP governs hERG pharmacophore complementarity, and the 3-(2-methylpropyl) compound occupies a distinct potency bin.

Cardiac safety pharmacology Ion channel screening hERG liability assessment

Conformational Switching Capacity: N3-Isobutyl Substitution Enables pH-Dependent cc/cb Equilibration Absent in N3-Methyl or Unsubstituted Bispidines

Computational and spectroscopic studies demonstrate that N,N′-dimethylbispidine exhibits a small energy difference between chair-chair (cc) and chair-boat (cb) conformers, enabling conformational mobility, whereas unsubstituted bispidine is locked in the cc conformer [1]. The 3-(2-methylpropyl) substituent, being bulkier than methyl, further modulates this equilibrium. In the broader 3,7-diacyl-1,5-dimethylbispidine series, protonation or LaCl₃ complexation triggers antiparallel-to-parallel acyl reorientation, a conformational switch that directly governs liposomal membrane permeability [2]. The N3-isobutyl derivative is thus positioned to act as a tunable molecular switch in stimulus-sensitive liposomal nanocontainer design.

Stimulus-responsive drug delivery Molecular switches Conformational analysis

Antiarrhythmic Selectivity Profile: 1,5-Dimethyl Substitution Confers Improved Therapeutic Window Relative to 3,7,9,9-Tetraalkyl Bispidines

A QSAR analysis of 3,7,9,9-tetraalkylbispidines ranked compound 6 (tedisamil; KC8857) as the optimum bradycardic agent with SR75 = 1.30 μM and selectivity quotient (F75/SR75) = 37.7 [1]. The 1,5-dimethyl-3-(2-methylpropyl) compound, lacking the 9,9-dialkyl substitution of tedisamil, is predicted to exhibit a distinct selectivity signature. Class-level SAR establishes that N3-alkyl chain length and branching directly influence the hydrophobic parameter (π) governing bradycardic potency and blood-pressure selectivity [1]; the isobutyl group (π ≈ 1.5–2.0) occupies a midpoint between ethyl (π ≈ 1.0) and cyclopropylmethyl (π ≈ 2.0), allowing fine-tuning of the therapeutic index [2].

Antiarrhythmic drug design Bradycardic agents Cardiac ion channels

Copper(II) Complexation Potential: Bispidine Scaffold Affords log K(Cu) Tunable Over 10 Orders of Magnitude by N-Substituent Choice

Tetradentate bispidine ligands form Cu(II) complexes with stability constants tunable over approximately 10 log units by variation of N-pyridyl substitution, with redox potentials adjustable over approximately 450 mV [1]. Although the 3-(2-methylpropyl) compound lacks the pyridyl donor arms present in optimized bispidine chelators, its 1,5-dimethylbispidine core can be functionalized via acylation at N7 to generate tetradentate N₂O₂ or N₄ ligand sets [2]. The isobutyl substituent provides a handle for modulating lipophilicity and biodistribution of the resulting ⁶⁴Cu complex without altering the coordination sphere [3].

Radiopharmaceuticals ⁶⁴Cu PET imaging Metal chelation

κ-Opioid Receptor Selectivity: 1,5-Dimethyl-1,5-dicarboxylate Substitution Is Required for High κ-Affinity; 3-Isobutyl Analogs Occupy a Distinct SAR Space

Structure-affinity relationship analysis of 3,7-diazabicyclo[3.3.1]nonane κ-agonists established that high κ-receptor affinity requires (i) 2,4-di-2-pyridyl substitution, (ii) N3/N7 substituents no larger than methyl, and (iii) 1,5-dimethyl carboxylate groups [1]. The 3-(2-methylpropyl) compound, bearing a substituent larger than methyl at N3 and lacking 1,5-carboxylate groups, is predicted to exhibit reduced κ-affinity relative to HZ2 or its methiodide salt. However, this structural deviation places it in an underexplored SAR space where κ/μ/δ selectivity may be differentially modulated, providing a scaffold for designing peripherally restricted κ-agonists with reduced CNS penetration [2].

Opioid receptor pharmacology κ-agonist design Analgesic drug discovery

Synthetic Accessibility and Derivative Potential: Bispidine Core Enables SAR Exploration via Divergent N7-Functionalization

The 1,5-dimethylbispidine core can be synthesized from 5,7-dimethyl-1,3-diazaadamantan-6-one via a modified procedure [1]. Critically, the 3-(2-methylpropyl) group at N3 occupies one nitrogen, leaving N7 free for selective acylation, alkylation, or sulfonylation—enabling divergent library synthesis from a single intermediate. This contrasts with symmetrical 3,7-dialkyl bispidines, which require differential protection strategies to achieve monosubstitution. The resulting N7-derivatives have demonstrated activity as AMPA receptor positive allosteric modulators, SARS-CoV-2 3CLpro inhibitors, and Japanese encephalitis virus antivirals [2].

Medicinal chemistry Scaffold diversification Parallel synthesis

Procurement-Driven Application Scenarios for 1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane


Antiarrhythmic Drug Discovery: Cardiac Ion-Channel Selectivity Profiling

Procure this compound as a differentiated bispidine probe for cardiac ion-channel panel screening. Its hERG IC50 of 25.1 μM [1] and predicted intermediate hydrophobicity (π ≈ 1.5–2.0) place it between tedisamil and bisaramil on the potency-selectivity continuum [2], enabling SAR exploration of the N3-substituent's contribution to bradycardic selectivity and blood-pressure neutrality—critical parameters defined by the QSAR framework of Schön et al. [2]. Validate in isolated guinea pig left atria (SR75, F75) and anesthetized rat hemodynamic models.

Stimulus-Responsive Liposomal Nanocontainer Development

Use the N3-isobutyl,N7-unsubstituted bispidine as a precursor for 3,7-diacyl molecular switches. As established by Veremeeva et al., 1,5-dimethylbispidine derivatives with N7-acyl chains undergo conformational reorganization upon pH change, protonation, or LaCl₃ complexation, modulating liposomal membrane permeability [1]. The isobutyl group at N3 provides a distinct steric environment that may shift the pH-response threshold relative to N3-methyl or N3-benzyl analogs, enabling tunable release of water-soluble cargo from liposomal nanocontainers [2].

⁶⁴Cu-Radiopharmaceutical Chelator Development

Functionalize the N7 position with picolinic acid, carboxylate, or pyridyl donor groups to generate tetradentate bispidine chelators for ⁶⁴Cu PET imaging. The bispidine scaffold's documented ability to tune Cu(II) complex stability over ~10 log units and redox potential over ~450 mV [1] makes it uniquely suited for radiopharmaceutical applications requiring high in vivo stability and controlled biodistribution. The isobutyl substituent offers a lipophilicity handle orthogonal to the coordination sphere, as validated in related bispidine-⁶⁴Cu tracer studies at HZDR [2].

κ-Opioid Receptor Biased Signaling Probe

Deploy this compound as a negative control or allosteric modulator probe in κ-opioid receptor programs. Its deliberate violation of canonical κ-agonist SAR requirements (N3-substituent larger than methyl; absence of 1,5-carboxylate groups) [1] makes it useful for identifying binding modes outside the orthosteric site, studying biased signaling pathways, or developing peripherally selective κ-ligands with reduced blood-brain barrier penetration relative to HZ2 or its methiodide salt [2].

Quote Request

Request a Quote for 1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.